

# Exploring the mechanism of action of 1H-Benzimidazole-2-carbothioamide.

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## Compound of Interest

Compound Name: *1H-Benzimidazole-2-carbothioamide*

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An In-depth Technical Guide on the Mechanism of Action of **1H-Benzimidazole-2-carbothioamide**

## For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, and biological activities of **1H-Benzimidazole-2-carbothioamide** and its derivatives. The benzimidazole scaffold is a privileged structure in medicinal chemistry, known to interact with a wide range of biological targets. The addition of a carbothioamide group at the 2-position often enhances or confers specific biological activities. While the precise mechanism of action for the parent compound, **1H-Benzimidazole-2-carbothioamide**, is multifaceted and the subject of ongoing research, studies on its derivatives have illuminated several key pathways and molecular targets. This guide will delve into these findings, presenting quantitative data, experimental protocols, and visual representations of the implicated signaling pathways.

## Synthesis of 1H-Benzimidazole-2-carbothioamide and Derivatives

The synthesis of **1H-Benzimidazole-2-carbothioamide** and its derivatives is typically achieved through condensation reactions. A common and well-documented method involves the reaction of benzimidazole-2-carboxylic acid derivatives with thiosemicarbazide in an alcoholic solvent

under reflux.[1] Another approach involves the condensation of benzimidazole-2-substituted ketones with thiosemicarbazide.[1] A two-step synthesis has also been described where 1,3-dihydro-2H-1,3-benzimidazole-2-thione is reacted with 4-fluorobenzaldehyde, and the resulting aldehyde is then condensed with thiosemicarbazide.[2][3]

## Biological Activities and Potential Mechanisms of Action

Derivatives of **1H-Benzimidazole-2-carbothioamide** have demonstrated a broad spectrum of biological activities, suggesting multiple mechanisms of action. These activities include antimicrobial, anticancer, anti-inflammatory, and antioxidant effects.

### Antimicrobial Activity

Benzimidazole derivatives are known for their potent antimicrobial properties.[1] Some benzimidazole compounds are effective against various microorganisms by inhibiting the biosynthesis of ergosterol, a crucial component of fungal and protozoan cell membranes.[4] The thiosemicarbazone moiety, which is structurally related to the carbothioamide group, is also found in many molecules with antibacterial and antifungal properties.[2]

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

Compound	Pathogen	MIC (µg/mL)	Reference
Compound 18	Candida albicans	0.5	[1]
Compound 22	Staphylococcus aureus	1.0	[1]
Compound 25	Escherichia coli	2.0	[1]

### Anticancer Activity

The anticancer potential of benzimidazole derivatives has been extensively studied.[1][5] These compounds have been shown to act as allosteric modulators affecting cellular pathways involved in tumor growth and proliferation.[1] The mechanisms implicated include the inhibition of various enzymes crucial for cancer progression and the induction of apoptosis.

#### Enzyme Inhibition:

- VEGFR-2 Inhibition: Certain morpholine-benzimidazole-oxadiazole derivatives have shown potent inhibition of VEGFR-2, a key player in angiogenesis.[6]
- Topoisomerase Inhibition: Docking studies suggest that some benzimidazole derivatives can bind to and inhibit topoisomerase, an enzyme essential for DNA replication.[7]
- CK1δ/ε Inhibition: 2-Benzamido-N-(1H-benzo[d]imidazol-2-yl)thiazole-4-carboxamide derivatives have been identified as potent and specific inhibitors of casein kinase 1δ (CK1δ) and CK1ε.[8]
- PARP Inhibition: A series of cyclic amine-containing benzimidazole carboxamides have been developed as potent inhibitors of poly(ADP-ribose) polymerase (PARP).[9]

#### Signaling Pathway Modulation:

- PI3K/Akt/mTOR Pathway: Carbazole-based molecules containing thiosemicarbazide have been shown to enhance therapeutic anticancer effects by inhibiting the PI3K/Akt/mTOR pathway, which is crucial for tumor survival.[10]

#### Induction of Apoptosis and Cell Cycle Arrest:

- Some benzimidazole-triazole hybrids have been shown to induce apoptosis, with cell cycle analysis indicating an arrest in the G0-G1 and G2/M phases.[11]
- Certain derivatives have been observed to cause a significant accumulation of L1210 cells in mitosis, suggesting they act as mitotic spindle poisons.[12]

#### Table 2: Anticancer Activity of Benzimidazole Derivatives

Compound	Cell Line	IC50	Target/Mechanism	Reference
Derivative 5h	HT-29 (Colon Cancer)	0.049 ± 0.002 $\mu$ M	VEGFR-2 Inhibition	[6]
Derivative 5j	HT-29 (Colon Cancer)	0.098 ± 0.011 $\mu$ M	VEGFR-2 Inhibition	[6]
Derivative 5c	HT-29 (Colon Cancer)	0.915 ± 0.027 $\mu$ M	VEGFR-2 Inhibition	[6]
Compound 3e	HOP-92 (Non-small cell lung cancer)	0.19 $\mu$ M	Topoisomerase Inhibition (putative)	[7]
Compound 5	CK1 $\delta$	0.040 $\mu$ M	CK1 $\delta$ Inhibition	[8]
Compound 6	CK1 $\delta$	0.042 $\mu$ M	CK1 $\delta$ Inhibition	[8]
Compound 6	CK1 $\epsilon$	0.0326 $\mu$ M	CK1 $\epsilon$ Inhibition	[8]
Compound 10b	PARP-1	K <sub>i</sub> = 8 nM	PARP Inhibition	
Compound 3	MCF-7 (Breast Cancer)	3.241 $\mu$ M	Not specified	
Compound 4o	MCF-7 (Breast Cancer)	2.02 $\mu$ M	PI3K/Akt/mTOR inhibition	[10]
Compound 4r	MCF-7 (Breast Cancer)	4.99 $\mu$ M	PI3K/Akt/mTOR inhibition	[10]

## Anti-inflammatory Activity

Derivatives of 1H-benzimidazole have demonstrated promising anti-inflammatory effects, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1] Some compounds exhibit selectivity for COX-2 over COX-1, suggesting a potential for reduced gastrointestinal side effects.[1]

## Antioxidant Activity

The antioxidant properties of benzimidazole derivatives have also been investigated.[13][14][15] Theoretical studies on 1H-benzimidazole-2-yl hydrazones, which are structurally similar to carbothioamides, suggest that their radical scavenging activity can occur through several mechanisms, including hydrogen atom transfer (HAT), radical adduct formation (RAF), and sequential proton loss electron transfer (SPLET), depending on the polarity of the medium.[13][16]

## Experimental Protocols

### Synthesis of 2-({4-[(1H-Benzimidazol-2-yl)sulfanyl]phenyl}methylidene)hydrazine-1-carbothioamide[2][3]

- Step 1: Synthesis of 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde.
  - A mixture of 1,3-dihydro-2H-1,3-benzimidazole-2-thione (10 mmol, 1.5 g) and 4-fluorobenzaldehyde (10 mmol, 1.24 g) in dimethyl sulfoxide (25 mL) is refluxed with anhydrous potassium carbonate (2 g) for 1 hour.
  - The reaction mixture is cooled and poured into crushed ice.
  - The resulting product is collected and recrystallized to afford the aldehyde.
- Step 2: Synthesis of the final carbothioamide.
  - The aldehyde obtained in Step 1 is reacted with thiosemicarbazide in ethanol at reflux temperature.
  - The structure of the synthesized compound is confirmed using NMR spectroscopy ( $^1\text{H}$ ,  $^{13}\text{C}$ ), mass spectrometry, and infrared spectroscopy.

### In Vitro Anticancer Screening: MTT Assay[6]

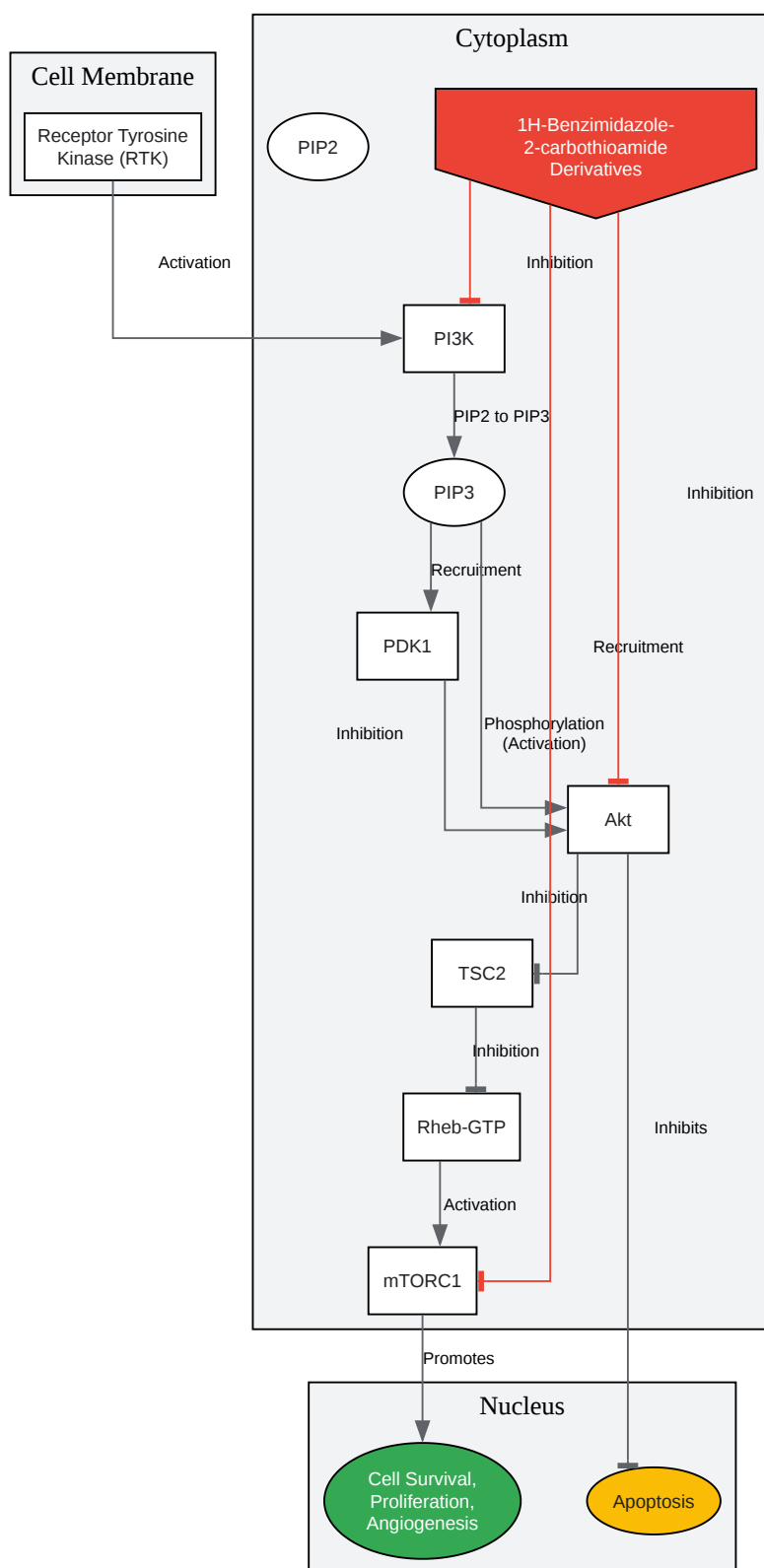
- Cell Seeding: Human cancer cell lines (e.g., HT-29) and normal fibroblast cells (e.g., NIH3T3) are seeded in 96-well plates.

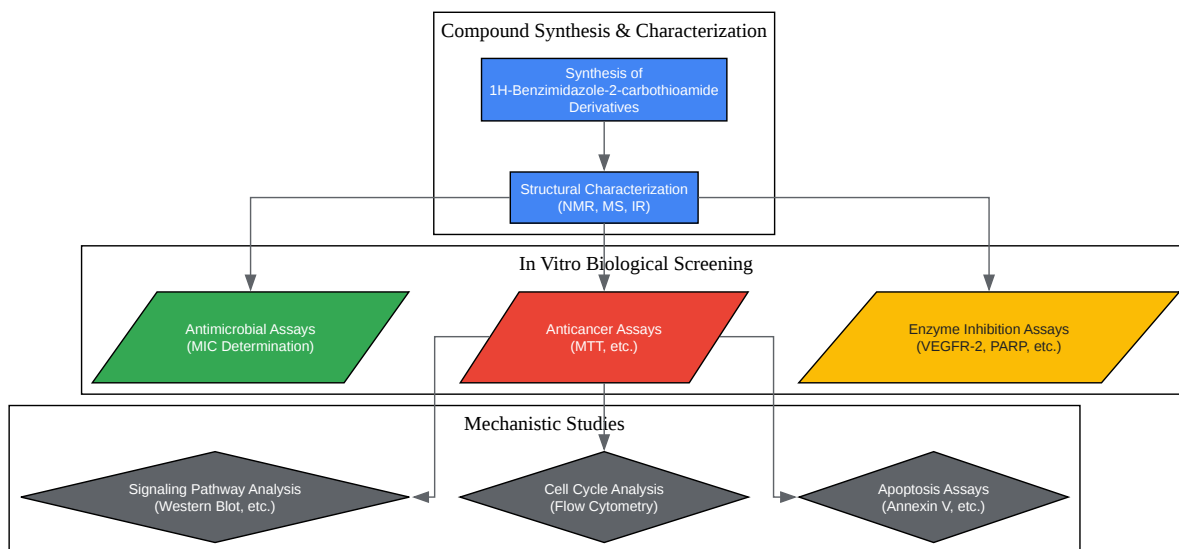
- **Compound Treatment:** The cells are treated with various concentrations of the benzimidazole derivatives.
- **Incubation:** The plates are incubated for a specified period (e.g., 48 hours).
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- **Solubilization:** The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- **Absorbance Measurement:** The absorbance is measured at a specific wavelength using a microplate reader. The IC<sub>50</sub> value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

## VEGFR-2 Enzyme Inhibition Assay[6]

- **Assay Principle:** This assay measures the ability of a compound to inhibit the kinase activity of VEGFR-2.
- **Reaction Mixture:** The reaction is typically performed in a buffer containing VEGFR-2 enzyme, a substrate (e.g., a synthetic peptide), ATP, and the test compound at various concentrations.
- **Incubation:** The reaction mixture is incubated to allow for the phosphorylation of the substrate by the enzyme.
- **Detection:** The amount of phosphorylated substrate is quantified. This can be done using various methods, such as ELISA with a phospho-specific antibody or by measuring the depletion of ATP using a luminescent assay.
- **Data Analysis:** The percentage of inhibition is calculated for each compound concentration, and the IC<sub>50</sub> value is determined.

## Signaling Pathways and Experimental Workflows





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